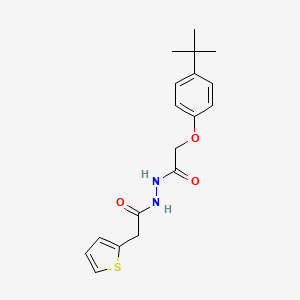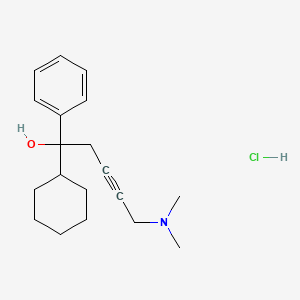![molecular formula C14H20N2O3S B6120362 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide or OP3 is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by OP3 has been shown to have a range of beneficial effects, making it a promising candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of OP3 is based on its ability to inhibit the enzyme N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide is responsible for the degradation of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. By inhibiting N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, OP3 increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose uptake by the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OP3 are diverse and complex. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 leads to increased levels of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
OP3 has several advantages and limitations when used in lab experiments. One of the main advantages of OP3 is its potent inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, which makes it a valuable tool for the study of glucose metabolism. However, OP3 is also a complex compound that requires specialized equipment and expertise for its synthesis and use in experiments. Additionally, the effects of OP3 on other enzymes and pathways in the body are not fully understood, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of OP3. One area of research is the development of new drugs based on the structure of OP3 that have improved pharmacological properties. Another area of research is the study of the effects of OP3 on other enzymes and pathways in the body, which could lead to the discovery of new therapeutic targets. Additionally, the use of OP3 in combination with other drugs for the treatment of metabolic disorders such as diabetes is an area of active research.
Synthesis Methods
The synthesis of OP3 is a complex process that involves several steps. The first step is the preparation of the intermediate compound 3-phenylpropylamine, which is then reacted with pyrrolidine and methanesulfonyl chloride to form the final product. The synthesis of OP3 is a challenging process, and it requires a high level of expertise and specialized equipment.
Scientific Research Applications
OP3 has been extensively studied in scientific research, and it has been shown to have a range of beneficial effects. One of the most significant applications of OP3 is in the treatment of diabetes. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)15-13-10-14(17)16(11-13)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAKACVYSQOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)

![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)



![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)